2,3,8,9,10-pentachloro-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide
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Overview
Description
Preparation Methods
Estr-4-en-17-one can be synthesized through various routes. One common method involves the microbial transformation of androst-4-ene-3,17-dione by fungal species such as Aspergillus and Fusarium . Another synthetic route starts from estr-5(10)-en-3,17-dione, which undergoes several steps including protection of the 3-keto group and subsequent reactions to yield the desired compound . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
Estr-4-en-17-one undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form estr-4-en-3,17-dione.
Reduction: Reduction at the 17-position can yield testosterone.
Substitution: Various substitution reactions can be carried out to modify its structure and produce derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like chloranil and reducing agents such as methyllithium . The major products formed from these reactions include testosterone and other hydroxylated metabolites .
Scientific Research Applications
Estr-4-en-17-one has a wide range of scientific research applications:
Chemistry: It is used as a key intermediate in the synthesis of various steroids and pharmaceutical compounds.
Medicine: It is used in the treatment of conditions such as anemia, osteoporosis, and muscle wasting.
Industry: It is utilized in the production of performance-enhancing drugs and other steroid-based medications.
Mechanism of Action
Comparison with Similar Compounds
Estr-4-en-17-one is similar to other anabolic-androgenic steroids such as testosterone and nandrolone. it is unique due to its specific binding affinity to the androgen receptor and its ability to promote muscle growth more effectively . Similar compounds include:
Testosterone: The primary male sex hormone and anabolic steroid.
Nandrolone: Another anabolic steroid used for similar medical purposes.
Estr-4-en-17-one stands out due to its specific chemical structure and the unique effects it has on muscle growth and development.
Properties
Molecular Formula |
C13H6Cl5NO2S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2,3,8,9,10-pentachloro-6-methylbenzo[c][2,1]benzothiazine 5,5-dioxide |
InChI |
InChI=1S/C13H6Cl5NO2S/c1-19-9-3-8(16)12(17)13(18)11(9)5-2-6(14)7(15)4-10(5)22(19,20)21/h2-4H,1H3 |
InChI Key |
GLGCPQLUVFHGJW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C(=C2C3=CC(=C(C=C3S1(=O)=O)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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